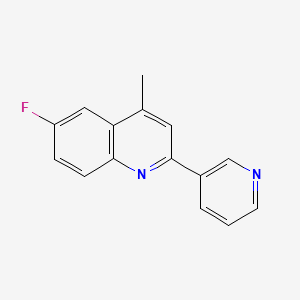
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of fluorine and pyridine moieties in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. In the case of antimicrobial and antiviral activity, it may interfere with the replication and transcription processes of pathogens. For anticancer activity, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
4-Methylquinoline: A methyl-substituted quinoline with potential antimicrobial properties.
2-(Pyridin-3-yl)quinoline: A pyridine-substituted quinoline with diverse biological activities
Uniqueness
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is unique due to the combination of fluorine, methyl, and pyridine moieties in its structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
526222-38-8 |
|---|---|
Formule moléculaire |
C15H11FN2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
6-fluoro-4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H11FN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |
Clé InChI |
MYWKRCOGERXHSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)F)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

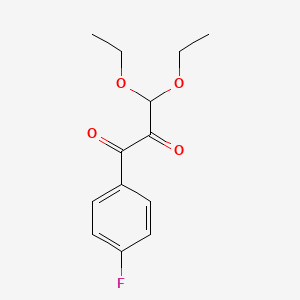
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)

![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
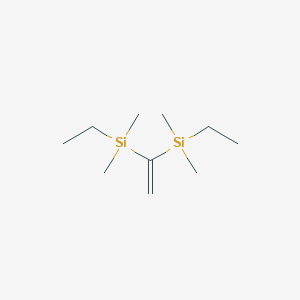
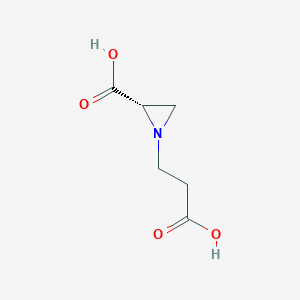
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
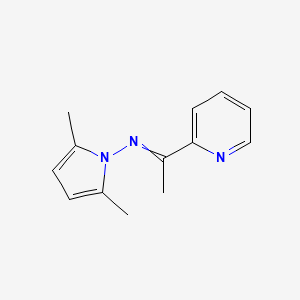
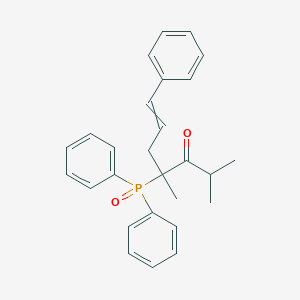
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
